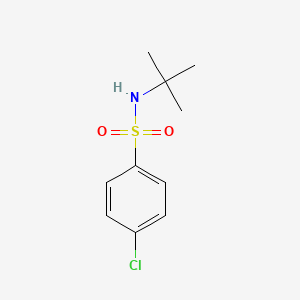

N-tert-butyl-4-chlorobenzenesulfonamide

Description

Significance of Sulfonamide Scaffolds in Modern Organic Synthesis

The sulfonamide functional group (-SO₂NH-) is a cornerstone in modern organic and medicinal chemistry. researchgate.net This scaffold is integral to the structure of numerous pharmaceutical drugs, including antibacterial, anti-inflammatory, and antitumor agents. researchgate.netresearchgate.net The versatility of sulfonamides stems from their chemical stability and their ability to participate in a wide range of chemical transformations. acs.org They serve as vital building blocks for the development of diverse pharmaceuticals. researchgate.net

Since the discovery of the antibacterial properties of Prontosil, a sulfonamide-containing compound, in the 1930s, researchers have developed a multitude of sulfonamide-based drugs targeting a wide array of diseases. citedrive.comnih.gov The therapeutic potential of this scaffold is demonstrated in its application against viral infections, cancer, and inflammatory diseases, among others. citedrive.comnih.gov Recent advancements in synthetic methodologies have further enhanced the efficiency of producing sulfonamide derivatives, solidifying their ongoing importance in drug development and chemical synthesis. researchgate.net

Academic Context and Research Trajectories of N-tert-butyl-4-chlorobenzenesulfonamide

This compound primarily appears in academic literature as a synthetic intermediate or a member of a library of compounds being studied for specific properties. Research involving this compound often follows several key trajectories.

One major area of investigation is in the development of new synthetic methodologies. For instance, studies have detailed the synthesis of various N-substituted-4-chlorobenzenesulfonamide derivatives. researchgate.net A common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with a primary amine, in this case, tert-butylamine (B42293). chemicalbook.com Variations of this synthesis can be carried out using different solvents and bases to optimize the reaction yield and purity. researchgate.net

Scope and Objectives of Scholarly Investigation on this Chemical Compound

The scholarly investigation of this compound is generally focused on its utility in organic synthesis and medicinal chemistry. The primary objectives include:

Exploration of Synthetic Routes: Researchers aim to establish efficient and high-yield methods for synthesizing this compound and its analogs. This includes optimizing reaction conditions, such as solvents, temperature, and catalysts. google.com

Use as a Chemical Building Block: The compound serves as a valuable starting material or intermediate. The tert-butyl group can act as a protecting group or a bulky substituent that influences the stereochemistry of subsequent reactions, while the chloro- and sulfonamide groups provide reactive sites for further functionalization.

Investigation of Physicochemical Properties: Detailed characterization of the compound through techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry is crucial for confirming its structure and purity. researchgate.net

Inclusion in Compound Libraries for Biological Screening: As part of a larger family of sulfonamides, this compound may be included in libraries screened for various biological activities, such as antibacterial or anti-enzymatic potentials. researchgate.net The findings from such screenings help in identifying novel lead compounds for drug discovery.

Chemical and Research Data

Below are tables summarizing key data points related to this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 29083-03-2 |

| Molecular Formula | C₁₀H₁₄ClNO₂S |

| Molecular Weight | 247.74 g/mol |

| Synonyms | N-(tert-Butyl)-4-chlorobenzenesulfonamide |

| Appearance | Typically a solid |

| Functional Groups | Sulfonamide, Benzene (B151609) Ring, Chloro, tert-Butyl |

Data sourced from available chemical identifiers. bldpharm.com

Table 2: Representative Synthesis Reaction

The synthesis of N-substituted-4-chlorobenzenesulfonamides generally follows the reaction outlined below.

| Reactants | Reagents/Conditions | Product |

| 4-chlorobenzenesulfonyl chloride | tert-butylamine, Polar aprotic solvent (e.g., DMF), Base (e.g., NaH) | This compound |

This table represents a generalized synthetic scheme based on methods for creating N-substituted sulfonamides. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNQIVRQNFWHJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Tert Butyl 4 Chlorobenzenesulfonamide and Its Derivatives

Classical and Contemporary Amidation Approaches

The traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This method remains a cornerstone of sulfonamide production due to its reliability and straightforwardness.

Reaction of 4-Chlorobenzenesulfonyl Chloride with N-tert-butylamine

The most common method for preparing N-tert-butyl-4-chlorobenzenesulfonamide is the reaction of 4-chlorobenzenesulfonyl chloride with tert-butylamine (B42293). In this nucleophilic substitution reaction, the nitrogen atom of tert-butylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general representation of this reaction is as follows:

ClC₆H₄SO₂Cl + (CH₃)₃CNH₂ → ClC₆H₄SO₂NHC(CH₃)₃ + HCl

Commonly used bases include pyridine, triethylamine, or an excess of tert-butylamine itself. The choice of solvent can vary, with dichloromethane (B109758), diethyl ether, and tetrahydrofuran (B95107) being frequently employed.

Optimization of Reaction Conditions for Enhanced Yields and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. Key factors include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.

The selection of a suitable base is crucial to effectively scavenge the generated hydrochloric acid, which can otherwise protonate the amine reactant, rendering it non-nucleophilic. Sterically hindered non-nucleophilic bases are often preferred to minimize side reactions.

The reaction temperature is another critical parameter. While elevated temperatures can increase the reaction rate, they may also lead to the formation of impurities. Therefore, the reaction is often conducted at or below room temperature to ensure high selectivity and purity of the final product. The stoichiometry of the reactants is also important; using a slight excess of the amine can help to drive the reaction to completion.

| Parameter | Condition | Effect on Yield and Purity |

| Base | Pyridine, Triethylamine | Neutralizes HCl, drives reaction forward |

| Solvent | Dichloromethane, THF | Affects solubility and reaction rate |

| Temperature | 0°C to room temperature | Lower temperatures can improve purity |

| Stoichiometry | Slight excess of amine | Can increase yield |

Catalytic Synthesis Routes for N-Alkylated Sulfonamides

In recent years, catalytic methods for the synthesis of N-alkylated sulfonamides have gained significant attention as they often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition Metal-Mediated Catalysis (e.g., utilizing bromination ethyl triphenyl phosphine (B1218219)/silver compound/porphyrin systems)

A notable advancement in the catalytic synthesis of N-tert-butyl substituted benzenesulfonamide (B165840) compounds involves a ternary catalytic system. One such system utilizes ethyltriphenylphosphonium bromide, a silver compound, and a porphyrin to catalyze the reaction between an asymmetric tert-butyl ether (like methyl tert-butyl ether) and a sulfonamide. google.com This method provides a direct route to N-tert-alkylation, which can be challenging via traditional methods. google.com

The proposed role of the components in this catalytic system is multifaceted:

Ethyltriphenylphosphonium bromide acts as a phase-transfer catalyst, facilitating the interaction between reactants in different phases.

The silver compound is believed to act as a Lewis acid, activating the ether for nucleophilic attack.

Porphyrins , with their planar and electron-rich structure, can coordinate with the silver ion, modifying its catalytic activity and stability.

This catalytic approach allows for the reaction to proceed at moderate temperatures, typically between 50-60°C, and can achieve high yields of the desired N-tert-butyl sulfonamide. google.com

Lewis Acid-Catalyzed N-Alkylation Reactions (e.g., using hafnium tetrachloride or zirconium tetrachloride)

Lewis acids have emerged as effective catalysts for the N-alkylation of sulfonamides. In particular, hafnium tetrachloride (HfCl₄) and zirconium tetrachloride (ZrCl₄) have been successfully employed in the synthesis of N-tert-butyl benzenesulfonamide. google.com This method involves the reaction of a benzenesulfonamide with a tert-butyl source, such as tert-butyl acrylate, tert-butyl propionate, or tert-butanol, in the presence of the Lewis acid catalyst. google.com

The reaction is typically carried out in a high-boiling solvent like toluene, xylene, or N-methyl pyrrolidone at elevated temperatures, often around 150°C. google.com The Lewis acid is thought to activate the tert-butylating agent, facilitating the alkylation of the sulfonamide nitrogen. This method has been shown to produce high yields (over 95%) and high purity (over 98%) of the N-tert-butyl benzenesulfonamide product. google.com More recent research has also demonstrated the use of zirconium catalysts in the reductive sulfonamidation of amides, which can be applied to the site-selective N-alkylation of sulfonamides. nih.gov

| Catalyst | Reactants | Solvent | Temperature | Yield |

| Hafnium tetrachloride | Benzenesulfonamide, tert-butyl propionate | Xylene | 155°C | >95% |

| Zirconium tetrachloride | Benzenesulfonamide, tert-butyl alcohol | N-methyl pyrrolidone | 150°C | >95% |

Multi-component Reactions and One-Pot Synthetic Strategies

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies are increasingly being applied to the synthesis of complex molecules, including sulfonamide derivatives.

While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to design potential synthetic routes. For instance, a one-pot reaction could be envisioned where 4-chlorobenzenesulfonyl chloride, tert-butylamine, and a base are combined in a single step, eliminating the need for intermediate isolation and purification.

Furthermore, more elaborate multi-component reactions could be designed to introduce additional diversity into the final molecule. For example, a three-component reaction involving a sulfonyl chloride, an amine, and a third reactant could lead to more complex sulfonamide derivatives in a single synthetic operation. Research into copper-catalyzed three-component reactions for the synthesis of aromatic sulfonamides showcases the potential of such approaches. sci-hub.se The development of one-pot tandem reactions, such as N-sulfonylation followed by a Ugi four-component reaction, also highlights the power of these strategies in constructing complex pseudopeptide-sulfonamide hybrids. rsc.org

Strategies for Derivatization of this compound Analogues

The derivatization of this compound analogues is a key area of research for modifying the compound's properties for various applications. Advanced synthetic methodologies have been developed to introduce a wide range of substituents at the nitrogen atom of the sulfonamide group, allowing for the fine-tuning of its chemical and physical characteristics. These strategies primarily involve N-alkylation, N-aralkylation, the introduction of diverse N-substituents, and the synthesis of metal complexes where the sulfonamide can act as a ligand.

N-Alkylation and N-Aralkylation via Halide Reagents

A common and effective method for the N-alkylation and N-aralkylation of sulfonamides involves the use of halide reagents in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated sulfonamide nitrogen acts as the nucleophile.

In a typical procedure, the parent N-substituted-4-chlorobenzenesulfonamide is treated with a base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). The base abstracts the acidic proton from the sulfonamide nitrogen, generating a highly nucleophilic sulfonamide anion. This anion then readily reacts with an alkyl or aralkyl halide (e.g., ethyl iodide, benzyl (B1604629) chloride, or 4-chlorobenzyl chloride) to yield the corresponding N-alkylated or N-aralkylated product. biotage.co.jp

The choice of base and solvent is crucial for the success of these reactions. Strong bases like NaH ensure complete deprotonation of the sulfonamide, while polar aprotic solvents like DMF effectively solvate the cation without interfering with the nucleophile.

Table 1: Examples of N-Alkylation and N-Aralkylation of 4-Chlorobenzenesulfonamide (B1664158) Derivatives

| Starting Sulfonamide | Reagent | Product |

|---|---|---|

| N-aryl-4-chlorobenzenesulfonamide | Ethyl Iodide | N-aryl-N-ethyl-4-chlorobenzenesulfonamide |

| N-aryl-4-chlorobenzenesulfonamide | Benzyl Chloride | N-aryl-N-benzyl-4-chlorobenzenesulfonamide |

| N-aryl-4-chlorobenzenesulfonamide | 4-Chlorobenzyl Chloride | N-aryl-N-(4-chlorobenzyl)-4-chlorobenzenesulfonamide |

This data is generalized from methodologies applied to 4-chlorobenzenesulfonamide derivatives. biotage.co.jp

While these methods are well-established for a range of N-substituted 4-chlorobenzenesulfonamides, their application to this compound would follow a similar synthetic logic. The bulky tert-butyl group might introduce some steric hindrance, potentially requiring slightly modified reaction conditions, such as higher temperatures or longer reaction times, to achieve optimal yields.

Introduction of Diverse N-Substituents

Beyond simple alkyl and aralkyl groups, the introduction of a wider variety of substituents onto the sulfonamide nitrogen can impart novel properties to the molecule. These can include acyl groups, heterocyclic moieties, and other functionalized fragments.

N-Acylation: The introduction of an acyl group can be achieved by reacting the this compound with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction would result in the formation of an N-acyl-N-tert-butyl-4-chlorobenzenesulfonamide, a class of compounds with distinct electronic and steric properties compared to their non-acylated counterparts.

N-Arylation and N-Heteroarylation: More advanced cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl and N-heteroaryl bonds. This palladium-catalyzed reaction would involve the coupling of this compound with an aryl or heteroaryl halide (or triflate) in the presence of a suitable palladium catalyst, a phosphine ligand, and a base. This methodology opens up possibilities for synthesizing a vast library of derivatives with diverse aromatic and heterocyclic substituents.

Mitsunobu Reaction: The Mitsunobu reaction offers a versatile method for the N-alkylation of sulfonamides with a broad range of alcohols. This reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Microwave-assisted Mitsunobu reactions have been shown to significantly reduce reaction times for the N-alkylation of Boc-protected sulfamides, a technique that could be adapted for this compound. biotage.co.jp

Synthesis of Metal Complexes involving this compound as a Ligand

The sulfonamide group possesses potential coordination sites, namely the nitrogen and oxygen atoms, which can interact with metal ions to form coordination complexes. The ability of this compound to act as a ligand in the formation of metal complexes is an area of growing interest.

While specific examples of metal complexes with this compound as a ligand are not extensively documented in publicly available literature, the coordination chemistry of other sulfonamide derivatives provides a strong basis for the potential of this compound to form stable metal complexes. For instance, ternary copper(II) complexes with various N-substituted sulfonamides have been synthesized and characterized. nih.gov These studies have shown that the sulfonamide ligand can coordinate to the metal center, influencing the geometry and electronic properties of the resulting complex.

The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal salt (e.g., copper(II) chloride, zinc(II) chloride) in an appropriate solvent. The coordination mode of the sulfonamide ligand (i.e., whether it binds through the nitrogen, oxygen, or both) would depend on several factors, including the nature of the metal ion, the steric bulk of the tert-butyl group, and the reaction conditions.

The formation of such metal complexes could lead to novel materials with interesting catalytic, magnetic, or optical properties. Further research in this area is warranted to explore the full potential of this compound as a ligand in coordination chemistry.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly manufacturing processes. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods to improve efficiency and reduce waste.

Use of Greener Solvents: Traditional organic solvents often used in sulfonamide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), are associated with environmental and health concerns. Research into greener alternatives has identified solvents like water, ethanol, and polyethylene (B3416737) glycol (PEG) as viable options for sulfonamide synthesis. mdpi.combldpharm.com The development of synthetic routes for this compound in these more benign solvent systems would represent a significant step towards a more sustainable process.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. biotage.co.jporganic-chemistry.org The application of microwave-assisted synthesis to the preparation and derivatization of this compound could offer significant advantages over conventional heating methods. For instance, the one-pot, microwave-assisted synthesis of sulfamides has been demonstrated to be highly efficient. biotage.co.jp

Catalytic Approaches: The use of catalysts can improve the atom economy and reduce the energy requirements of chemical reactions. For the synthesis of N-tert-butyl-benzenesulfonamide, the use of catalysts like hafnium tetrachloride or zirconium tetrachloride in solvents such as N-methylpyrrolidone has been reported. google.com Exploring catalytic methods for the synthesis of this compound could lead to more efficient and less wasteful processes.

Solvent-Free Synthesis: An ideal green synthesis would be one that is performed without the use of any solvent. Solvent-free, or neat, reaction conditions can significantly reduce waste and simplify product purification. Microwave-assisted, solvent-free synthesis of N-(tert-butylsulfinyl)imines has been shown to be a simple and environmentally friendly method. organic-chemistry.org Investigating the feasibility of solvent-free approaches for the synthesis of this compound is a promising avenue for future research.

By integrating these green chemistry principles into the synthetic methodologies for this compound and its derivatives, the chemical industry can move towards more sustainable and responsible manufacturing practices.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium hydride |

| N,N-dimethylformamide |

| Ethyl iodide |

| Benzyl chloride |

| 4-Chlorobenzyl chloride |

| N-aryl-4-chlorobenzenesulfonamide |

| N-aryl-N-ethyl-4-chlorobenzenesulfonamide |

| N-aryl-N-benzyl-4-chlorobenzenesulfonamide |

| N-aryl-N-(4-chlorobenzyl)-4-chlorobenzenesulfonamide |

| N-acyl-N-tert-butyl-4-chlorobenzenesulfonamide |

| Triphenylphosphine |

| Diethyl azodicarboxylate |

| Diisopropyl azodicarboxylate |

| Copper(II) chloride |

| Zinc(II) chloride |

| Dichloromethane |

| Polyethylene glycol |

| Hafnium tetrachloride |

| Zirconium tetrachloride |

| N-methylpyrrolidone |

Mechanistic Organic Chemistry and Chemical Reactivity of N Tert Butyl 4 Chlorobenzenesulfonamide

Electrophilic Aromatic Substitution Dynamics of the Chlorobenzenesulfonamide Moiety

Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of N-tert-butyl-4-chlorobenzenesulfonamide is significantly influenced by the electronic properties of the existing substituents: the chlorine atom and the N-tert-butylsulfonamido group (-SO₂NH-t-Bu).

Directing Effects of Substituents:

Chlorine: As a halogen, chlorine is an ortho-, para-directing group due to the ability of its lone pairs to donate electron density and stabilize the arenium ion intermediate through resonance. However, due to its electronegativity, it is also a deactivating group, slowing the rate of substitution compared to benzene.

N-tert-butylsulfonamido Group: The sulfonamide functionality is a powerful electron-withdrawing group, primarily through a resonance effect that delocalizes the nitrogen lone pair onto the sulfonyl oxygens and an inductive effect from the highly electronegative oxygen and sulfur atoms. This strong deactivation makes the aromatic ring significantly less susceptible to electrophilic attack. The -SO₂NHR group is generally considered a meta-director.

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| -Cl | 4 | Deactivating | Ortho, Para |

| -SO₂NH-t-Bu | 1 | Strongly Deactivating | Meta |

Reactivity Profile of the Sulfonamide Nitrogen Center

The nitrogen atom in this compound exhibits significantly reduced nucleophilicity and basicity compared to amines. This is a direct consequence of the adjacent sulfonyl group. The lone pair of electrons on the nitrogen atom is delocalized through resonance onto the electronegative oxygen atoms of the sulfonyl group. This pπ-dπ interaction diminishes the availability of the lone pair for donation to electrophiles or protons.

Consequently, protonation of the sulfonamide nitrogen requires strongly acidic media. Studies on similar aromatic sulfonamides show that their basicity is very low. mdpi.com While not strongly nucleophilic, the nitrogen can participate in reactions under specific conditions, such as condensation with aldehydes in the presence of a strong acid catalyst. mdpi.comnih.gov

This compound possesses the necessary functional groups to participate in hydrogen bonding. The N-H group serves as a hydrogen bond donor, while the sulfonyl oxygen atoms and, to a lesser extent, the nitrogen lone pair, act as hydrogen bond acceptors.

Research on analogous aromatic sulfonamides has demonstrated their capacity to form well-defined intermolecular hydrogen-bonded networks in the solid state. nih.gov These interactions typically involve the sulfonamide N-H group and one of the sulfonyl oxygen atoms of a neighboring molecule (N-H···O=S). This can lead to the formation of dimeric structures or extended polymeric chains. nih.gov The bulky tert-butyl group on the nitrogen atom introduces significant steric hindrance, which can influence the geometry and stability of these self-associated structures, potentially favoring specific conformations or limiting the extent of polymerization compared to less hindered sulfonamides. researchgate.netnih.gov

| Hydrogen Bond Donor | Hydrogen Bond Acceptor(s) | Resulting Interaction |

| N-H | Sulfonyl Oxygen (O=S) | Intermolecular N-H···O hydrogen bonding |

| N-H | Nitrogen Lone Pair | Weaker potential interaction |

Reactions Involving N-Chloro- and N,N-Dibromo-Sulfonamide Intermediates

The sulfonamide N-H proton can be replaced by halogens to form reactive N-halo intermediates. The corresponding N-chloro derivative, N-chloro-N-tert-butyl-4-chlorobenzenesulfonamide, is a key intermediate for various synthetic transformations.

N-alkyl-N-chlorosulfonamides, including the derivative of the title compound, undergo intermolecular addition reactions to unsaturated systems like alkenes. These reactions, often referred to as aminochlorinations, can proceed through different mechanistic pathways.

A notable method involves the copper(I)-catalyzed addition to alkenes. nih.govsemanticscholar.org This reaction is proposed to proceed via a radical mechanism. The copper(I) catalyst initiates the process by abstracting the chlorine atom from the N-chlorosulfonamide to generate a nitrogen-centered sulfonamidyl radical and a copper(II) species. This electrophilic nitrogen radical then adds to the alkene, followed by chlorine atom transfer from the copper(II) species to the resulting carbon-centered radical, yielding the addition product and regenerating the copper(I) catalyst. nih.govbeilstein-journals.org

In reactions with styrene (B11656) derivatives, these additions show high regioselectivity, with the sulfonamide group adding to the terminal carbon of the double bond. nih.govsemanticscholar.org This outcome supports a radical pathway over a polar mechanism involving a chloronium ion, which would lead to the opposite regiochemistry. beilstein-journals.org

Table of Copper(I)-Catalyzed Addition of a Representative N-Alkyl-N-chlorosulfonamide to Alkenes (Data generalized from studies on similar substrates)

| Alkene | Product Structure | Regioselectivity | Yield | Reference |

| Styrene | R-SO₂-N(R')-CH₂-CHCl-Ph | High | Excellent | nih.gov |

| 1-Octene | R-SO₂-N(R')-CH₂-CHCl-(CH₂)₅CH₃ | Moderate | Moderate | nih.gov |

| α-Methylstyrene | R-SO₂-N(R')-CH₂-CCl(CH₃)-Ph | High | Good | beilstein-journals.org |

N-halo sulfonamides are effective oxidizing agents due to the polarized N-X bond, which allows for the transfer of a formal "X⁺" species. The N-chloro derivative of this compound can mediate various oxidative transformations.

An analogous process is the oxidation of alcohols to aldehydes and ketones. Mechanistic studies on similar systems suggest that an N-chloro species, such as N-tert-butylbenzenesulfinimidoyl chloride, can act as a key oxidant. researchgate.netorganic-chemistry.org In such a transformation, the N-chloro sulfonamide would react with an alcohol in the presence of a base. The reaction proceeds through an intermediate that collapses to form the carbonyl product, the parent sulfonamide (this compound), and a chloride salt. These reactions are often efficient and can be performed under mild conditions, making them suitable for sensitive substrates. researchgate.net

Isocyanide Reactivity and N≡C Bond Scission Pathways Leading to Guanidine (B92328) Derivatives

The reactivity of sulfonamides with isocyanides presents a fascinating area of synthetic chemistry, leading to the formation of valuable guanidine derivatives. While direct studies on this compound are not extensively detailed in the available literature, the reactivity can be inferred from closely related analogues. A notable reaction involves the interaction of N,N-dibromo-4-chlorobenzenesulfonamide with tert-butyl isocyanide, which serves as a pertinent model.

In a cascade reaction, the treatment of N,N-dibromo-4-chlorobenzenesulfonamide with tert-butyl isocyanide in the presence of a base like potassium carbonate and a catalytic amount of water leads to the formation of a symmetrical sulfonyl guanidine, specifically N-(bis(tert-butylamino)methylene)-4-chlorobenzenesulfonamide. researchgate.net This transformation is significant as it proceeds through an unanticipated N≡C bond scission mechanism.

The proposed mechanism commences with the reaction of the N,N-dibromosulfonamide with tert-butyl isocyanide. This process does not yield the expected product at room temperature; however, upon heating, a symmetrical guanidine is formed. researchgate.net The reaction conditions are crucial, with temperature playing a key role in promoting the desired reactivity. A marginal increase in product yield has been observed when an electron-donating group is present on the benzene ring of the sulfonamide. researchgate.net

To further explore the synthetic utility of this methodology, experiments have been conducted on a larger scale. For instance, using 1 gram of a similar N,N-dibromosulfonamide, the corresponding symmetrical guanidine was synthesized in a significant yield, demonstrating the practical applicability of this reaction. researchgate.net The versatility of this reaction is also highlighted by its success with aromatic isocyanides. researchgate.net

The following table summarizes the optimized reaction conditions for the formation of a symmetrical guanidine from a related N,N-dibromosulfonamide and tert-butyl isocyanide. researchgate.net

| Parameter | Condition |

| Reactants | N,N-dibromo-4-chlorobenzenesulfonamide, tert-butyl isocyanide |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 70-80°C |

| Additive | Water (catalytic amount) |

This interactive table summarizes the key conditions for the synthesis of guanidine derivatives.

Influence of the tert-Butyl Group on Chemical Reactivity and Steric Modulation

The tert-butyl group is a sterically demanding substituent that exerts a significant influence on the chemical reactivity of a molecule. Its bulky nature can hinder the approach of reactants to adjacent functional groups, a phenomenon known as steric hindrance. In the context of this compound, the tert-butyl group attached to the nitrogen atom plays a crucial role in modulating the compound's reactivity.

The steric bulk of the tert-butyl group can impede reactions that involve nucleophilic attack on the sulfonyl sulfur or substitution at the nitrogen atom. A patent describing the synthesis of N-tert-butyl benzenesulfonamide (B165840) notes the existence of significant steric hindrance, which can make certain reactions, such as the elimination of tert-butyl cations, more probable, thereby reducing the yield of the desired N-tert-butylated product under certain conditions.

The following table outlines the primary influences of the tert-butyl group on the reactivity of the molecule.

| Effect | Description | Impact on Reactivity |

| Steric Hindrance | The large size of the tert-butyl group physically blocks access to the nitrogen and adjacent sulfonyl group. | Decreases the rate of reactions involving nucleophilic attack at the nitrogen or sulfur atoms. Can favor elimination reactions over substitution. |

| Inductive Effect | The tert-butyl group donates electron density through the sigma bonds. | Slightly increases electron density on the nitrogen atom, which could potentially increase its basicity and nucleophilicity, though this is often overshadowed by steric effects. |

This interactive table details the steric and electronic influences of the tert-butyl group.

Investigation of Hydrolysis and Degradation Mechanisms

Hydrolysis:

The sulfonamide bond (S-N) is generally considered to be relatively stable towards hydrolysis. However, under certain conditions, such as in the presence of strong acids or bases, cleavage of this bond can occur. The hydrolysis of sulfonamides can proceed through different mechanisms depending on the reaction conditions and the substitution pattern of the molecule.

In acidic media, the hydrolysis of sulfonamides can be initiated by protonation of the nitrogen or an oxygen atom of the sulfonyl group, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. The bulky tert-butyl group in this compound would likely sterically hinder the approach of water to the sulfur atom, potentially slowing down the rate of hydrolysis compared to less substituted sulfonamides.

Under basic conditions, hydrolysis can occur via nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. Again, the steric hindrance from the tert-butyl group would be expected to play a significant role in retarding this process.

Degradation:

Beyond simple hydrolysis, the degradation of this compound can be initiated by other environmental factors such as light (photodegradation) or microbial action (biodegradation).

Photodegradation: Aromatic sulfonamides can undergo photodegradation upon exposure to sunlight. Common photodegradation pathways for sulfonamides include the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO₂). researchgate.net The presence of the chlorine atom on the benzene ring could also influence the photodegradation process, potentially leading to dechlorination reactions.

Biodegradation: The microbial degradation of compounds containing a chlorobenzene (B131634) moiety often proceeds through initial dioxygenase-catalyzed reactions that lead to the formation of chlorocatechols, which are then further metabolized. The sulfonamide group and the N-tert-butyl substituent would likely influence the susceptibility of the molecule to microbial attack. The biodegradation of compounds with tert-butyl groups can be challenging for microorganisms due to steric hindrance and the stability of the C-C bonds within the group.

The potential degradation products of this compound could include 4-chlorobenzenesulfonic acid and tert-butylamine (B42293) from the cleavage of the S-N bond, as well as various hydroxylated and dechlorinated derivatives.

The following table summarizes the potential hydrolysis and degradation pathways.

| Pathway | Initiating Factor | Potential Products |

| Acid-catalyzed Hydrolysis | Strong Acid | 4-chlorobenzenesulfonic acid, tert-butylamine |

| Base-catalyzed Hydrolysis | Strong Base | 4-chlorobenzenesulfonate, tert-butylamine |

| Photodegradation | UV Light | Cleavage products (e.g., 4-chlorobenzenesulfinic acid), SO₂ extrusion products, dechlorinated species |

| Biodegradation | Microorganisms | Chlorocatechols, 4-chlorobenzenesulfonic acid, tert-butylamine, hydroxylated metabolites |

This interactive table outlines the likely mechanisms of hydrolysis and degradation for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a primary tool for the detailed structural assignment of N-tert-butyl-4-chlorobenzenesulfonamide, offering insights into the proton and carbon environments within the molecule.

Detailed ¹H NMR Spectral Analysis, including Chemical Shift Correlations

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the 4-chlorobenzenesulfonyl group and the protons of the N-tert-butyl group. The aromatic region typically displays a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the sulfonyl group are expected to resonate at a lower field (higher ppm) compared to the protons ortho to the chlorine atom due to the strong electron-withdrawing nature of the sulfonyl group.

A singlet is observed for the nine equivalent protons of the tert-butyl group, a hallmark feature for this moiety. The chemical shift of this singlet is found in the upfield region of the spectrum. A broad singlet corresponding to the N-H proton of the sulfonamide group is also anticipated, with its chemical shift being sensitive to solvent and concentration.

Based on data from analogous compounds, the following chemical shifts are predicted:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (ortho to SO₂) | 7.7 - 7.9 | Doublet |

| Aromatic H (ortho to Cl) | 7.4 - 7.6 | Doublet |

| N-H | Variable (typically 4.5 - 5.5) | Broad Singlet |

| tert-butyl CH₃ | 1.2 - 1.4 | Singlet |

This is an interactive data table. You can sort and filter the data.

¹³C NMR Spectral Elucidation and Carbon Framework Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum is expected to show six distinct signals, corresponding to the four unique carbons of the 4-chlorophenyl ring and the two unique carbons of the N-tert-butyl group.

Predicted ¹³C NMR chemical shifts are as follows:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (ipso to SO₂) | 140 - 142 |

| Aromatic C (ipso to Cl) | 138 - 140 |

| Aromatic C (ortho to SO₂) | 128 - 130 |

| Aromatic C (ortho to Cl) | 127 - 129 |

| tert-butyl C (quaternary) | 54 - 56 |

| tert-butyl CH₃ | 29 - 31 |

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pathways of this compound, providing further structural verification.

Electron Ionization Mass Spectrometry (EIMS)

Under electron ionization, this compound is expected to produce a molecular ion peak [M]⁺. The fragmentation pattern is anticipated to be dominated by the cleavage of the C-N bond and the S-N bond. A prominent fragment would be the loss of a tert-butyl group, leading to the [M-57]⁺ ion. Another significant fragmentation pathway involves the loss of the entire 4-chlorobenzenesulfonyl group, resulting in a peak corresponding to the tert-butylaminyl cation. The presence of chlorine would be indicated by the characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the M peak).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique confirms the molecular formula of C₁₀H₁₄ClNO₂S with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a valuable tool for identifying the key functional groups present in this compound by analyzing the absorption of infrared radiation corresponding to specific molecular vibrations.

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H bond, the S=O bonds of the sulfonyl group, the aromatic C-H and C=C bonds, and the C-Cl bond. The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group are strong and readily identifiable, appearing in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| S=O (Sulfonyl) | Asymmetric Stretch | 1330 - 1370 |

| S=O (Sulfonyl) | Symmetric Stretch | 1140 - 1180 |

| C-N | Stretch | 1000 - 1250 |

| C-Cl | Stretch | 600 - 800 |

This is an interactive data table. You can sort and filter the data.

X-ray Crystallography for Precise Solid-State Structure Determination

A comprehensive search of crystallographic databases and scientific literature did not yield a publicly available crystal structure for this compound. Therefore, a detailed analysis based on experimental X-ray diffraction data for this specific compound cannot be provided at this time.

The elucidation of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound. The following sections outline the standard methodologies that would be employed in the crystallographic analysis of this compound, should a suitable single crystal be successfully grown and analyzed.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in a crystallographic study involves the determination of the crystal system, space group, and unit cell parameters. This is accomplished by analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays. The symmetry of the diffraction pattern reveals the crystal system (e.g., monoclinic, orthorhombic, etc.), while the systematic absences of certain reflections allow for the determination of the space group, which describes the symmetry elements present in the crystal lattice. The unit cell parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ) define the fundamental repeating unit of the crystal.

Hypothetical Data Table for this compound:

| Parameter | Value |

| Crystal system | [e.g., Monoclinic] |

| Space group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | [Value] |

| β (°) | [Value] |

| γ (°) | [Value] |

| Volume (ų) | [Value] |

| Z | [Value] |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Once the crystal structure is solved and refined, a detailed geometric analysis of the molecule can be performed. This includes the precise measurement of bond lengths between constituent atoms, the angles formed between adjacent bonds, and the dihedral (or torsion) angles that describe the conformation of the molecule. This data provides insight into the bonding characteristics and steric interactions within the this compound molecule. For instance, the S-N, S-O, and S-C bond lengths and the O-S-O and C-S-N bond angles would be of particular interest in the sulfonamide moiety.

Hypothetical Data Table of Selected Bond Lengths and Angles:

| Bond/Angle | Value (Å or °) |

| S-N | [Value] |

| S=O1 | [Value] |

| S=O2 | [Value] |

| S-C(aryl) | [Value] |

| C-Cl | [Value] |

| O1-S-O2 | [Value] |

| N-S-C(aryl) | [Value] |

Conformational Analysis and Torsional Dynamics within the Molecular Structure

The flexibility of the this compound molecule would be assessed by examining the torsional angles around single bonds. Key torsions would include the rotation around the S-N bond and the S-C(aryl) bond. The conformation of the tert-butyl group relative to the sulfonamide group would also be a significant feature. The observed conformation in the solid state is the result of a balance between intramolecular steric effects and intermolecular packing forces.

Investigation of Intermolecular Interactions and Crystal Packing Arrangements

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. In the case of this compound, the sulfonamide group can act as a hydrogen bond donor (N-H) and acceptor (S=O). The chlorine atom on the benzene ring could potentially participate in halogen bonding. The analysis of these interactions is crucial for understanding the stability of the crystal structure and can influence physical properties like melting point and solubility. The packing arrangement would reveal how molecules orient themselves to maximize favorable intermolecular contacts.

Application of Advanced Crystallographic Refinement Methods (e.g., SHELXL)

The final stage of a crystal structure determination involves the refinement of the atomic coordinates and displacement parameters to achieve the best possible fit between the observed and calculated diffraction data. Software programs like SHELXL are widely used for this purpose. Advanced refinement techniques may include the modeling of disorder if parts of the molecule adopt multiple conformations in the crystal, and the proper treatment of hydrogen atoms. The quality of the final refined structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying sulfonamides due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, providing information about molecular geometries, energies, and other electronic properties.

Optimization of Molecular Geometries and Electronic Structures

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For sulfonamides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or Def2-TZVP, are employed to predict key structural parameters. ijaers.comscielo.br These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Following geometry optimization, the electronic properties can be analyzed. A critical aspect of this is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. ijaers.comijaers.com In studies of various sulfonamide derivatives, the HOMO is often located on the aniline (B41778) and sulfonamide moieties, while the LUMO can be distributed over the benzene (B151609) ring, indicating the likely sites for electronic interactions. mdpi.com

Table 1: Representative Electronic Properties of a Sulfonamide Analogue Calculated by DFT Note: This data is illustrative and based on general findings for sulfonamide derivatives, not N-tert-butyl-4-chlorobenzenesulfonamide specifically.

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -8.36 | Energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | -0.46 | Energy of the lowest energy unoccupied state; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 7.91 | Indicates chemical reactivity and electronic stability. |

Quantum Chemical Studies on this compound Analogues

Quantum chemical studies extend beyond basic electronic structure to explore the reactivity and thermodynamics of molecules, such as their behavior as acids or bases and the potential for existing in different structural forms.

Proton Affinity and Dissociation Energy Calculations

The acidity of the sulfonamide N-H proton is a critical property. Quantum chemical methods can predict the pKa of this group, providing insight into its likely ionization state under different conditions. High-level approaches, such as those using the DSD-PBEP86-D3(BJ) double-hybrid functional combined with an implicit solvent model, have been shown to predict sulfonamide pKa values with a mean accuracy of approximately 0.9 units. nih.govacs.org

Related to acidity are the concepts of Proton Affinity (PA) and Gas-Phase Basicity (GB), which quantify the molecule's intrinsic ability to accept a proton in the gas phase. These values can be computed with high accuracy. Studies on related scaffolds, such as 2,6-diarylbenzenesulfonamides, have shown that substituents on the aromatic rings can systematically tune the proton affinity through space, demonstrating the sensitivity of the sulfonamide group to its electronic environment. sdu.dk

Table 2: Calculated Proton Affinities (ΔEPA) for Substituted Diarylbenzenesulfonamides in Different Media Source: Adapted from studies on 2,6-diarylbenzenesulfonamides, illustrating substituent effects.

| Substituent (X) | Hammett Constant (σ) | ΔEPA in vacuo (kcal/mol) | ΔEPA in water (kcal/mol) |

|---|---|---|---|

| OMe | -0.27 | 344.2 | 2.9 |

| Me | -0.17 | 342.9 | 2.7 |

| H | 0.00 | 340.5 | 2.4 |

| Cl | 0.23 | 337.0 | 2.0 |

Investigation of Tautomeric Equilibria (e.g., Amido-Imidate)

Tautomers are isomers of a compound that readily interconvert, typically through the migration of a proton. For a secondary sulfonamide like this compound, amido-imidate tautomerism is theoretically possible, involving the migration of the N-H proton to one of the sulfonyl oxygens to form an imidate tautomer (also known as an imidic acid).

Computational chemistry is a vital tool for assessing the relative stabilities of such tautomers. By calculating the Gibbs free energies (ΔG) of each form, the equilibrium constant (K) can be predicted. nih.gov Studies on other heterocyclic systems have shown that the relative stability of tautomers is highly dependent on factors like intramolecular hydrogen bonding and the polarity of the solvent. nih.govsemanticscholar.orgmdpi.com For sulfonamides, the amido form is generally the overwhelmingly stable tautomer, and the imidate form is typically a high-energy species, though its transient formation can be relevant in certain reaction mechanisms.

Analysis of Molecular Orbitals and Charge Distribution

A detailed analysis of molecular orbitals and the distribution of electron density provides a picture of a molecule's reactivity. Mulliken population analysis or other charge assignment schemes are used to calculate the partial atomic charges on each atom. ijaers.com These charges can reveal the most electrophilic and nucleophilic sites within the molecule. For sulfonamides, the sulfur atom is typically highly positive, making it a potential electrophilic center, while the oxygen and nitrogen atoms are negatively charged, acting as nucleophilic or hydrogen-bond accepting sites.

Mapping the electrostatic potential (MEP) onto the electron density surface provides a visual representation of the charge distribution. ijaers.com Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. This analysis helps in understanding and predicting how the molecule will interact with other chemical species.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the behavior of this molecule can be inferred from computational studies on analogous sulfonamide-containing compounds. MD simulations are powerful computational tools used to explore the conformational landscape of a molecule over time and to characterize its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations would likely reveal significant flexibility, primarily centered around the sulfonamide linkage. Unlike the rigid planar structure of an amide bond, the sulfur-nitrogen (S-N) bond in sulfonamides has a lower rotational barrier. psu.edu This allows for a wider range of accessible conformations in solution. The bulky tert-butyl group attached to the nitrogen atom would significantly influence this conformational sampling. Due to steric hindrance, the tert-butyl group would restrict the rotation around the S-N bond to a greater extent than a smaller alkyl group, favoring conformations that minimize steric clash with the sulfonyl oxygens and the phenyl ring.

The conformational preferences of the sulfonamide bond itself are a key area of investigation in computational chemistry. Ab initio molecular orbital theory studies on model sulfonamides indicate that the nitrogen atom often adopts a pyramidal geometry, in contrast to the planar arrangement typically found in amides. psu.edu This pyramidal nature introduces additional conformational possibilities. In the case of this compound, MD simulations would likely show a dynamic equilibrium between different conformers, characterized by the torsion angles around the S-N and S-C bonds.

Intermolecular interactions are another critical aspect that can be elucidated through MD simulations. In a polar solvent like water, the sulfonamide group would be a primary site for hydrogen bonding. The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor. The chlorine atom on the phenyl ring can also participate in weaker halogen bonding interactions. The phenyl ring itself is capable of engaging in π-π stacking and hydrophobic interactions with other aromatic systems or nonpolar molecules. nih.govresearchgate.net The tert-butyl group, being hydrophobic, would preferentially interact with nonpolar species through van der Waals forces. peerj.com

Table 1: Predicted Intermolecular Interactions of this compound

| Molecular Feature | Predominant Interaction Type | Potential Interaction Partners |

| Sulfonyl Group (SO₂) | Hydrogen Bond Acceptor | Water, polar amino acid residues |

| Sulfonamide N-H | Hydrogen Bond Donor | Water, polar amino acid residues |

| 4-Chlorophenyl Group | π-π Stacking, Hydrophobic, Halogen Bonding | Aromatic amino acid residues, nonpolar molecules, electron-rich atoms |

| N-tert-butyl Group | Hydrophobic, van der Waals | Nonpolar amino acid residues, lipid environments |

Structure-Function Relationships from a Purely Chemical Perspective (e.g., electron donation/withdrawal effects)

From a purely chemical perspective, the structure of this compound dictates its reactivity and physicochemical properties through a combination of electronic and steric effects.

The 4-chlorobenzenesulfonyl moiety is a key determinant of the molecule's electronic character. The sulfonyl group (-SO₂) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This electron-withdrawing nature is transmitted through both inductive and resonance effects to the attached phenyl ring. The chlorine atom at the para-position also contributes to the electron-withdrawing character of the phenyl ring, primarily through its inductive effect, although it has a weak deactivating resonance effect. The combined influence of the sulfonyl group and the chlorine atom makes the aromatic ring electron-deficient. This has significant implications for its reactivity, for instance, in electrophilic aromatic substitution reactions, where it would be strongly deactivated.

The electron-withdrawing nature of the 4-chlorobenzenesulfonyl group also influences the acidity of the sulfonamide N-H proton. By pulling electron density away from the nitrogen atom, it stabilizes the corresponding conjugate base (the sulfonamidate anion), thereby increasing the acidity of the N-H proton compared to that of a simple amine.

From an electronic standpoint, the tert-butyl group is weakly electron-donating through an inductive effect (+I effect). scribd.com This effect is generally less pronounced than the steric influence of the group. This electron-donating character would slightly decrease the acidity of the N-H proton by pushing electron density towards the nitrogen atom, counteracting the strong electron-withdrawing effect of the sulfonyl group to a small extent.

Table 2: Summary of Electronic and Steric Effects in this compound

| Substituent | Primary Effect | Consequence |

| 4-Chlorobenzenesulfonyl | Strong Electron-Withdrawing | Increases acidity of N-H proton; Deactivates phenyl ring towards electrophilic substitution |

| N-tert-butyl | Strong Steric Hindrance | Restricts rotation around S-N bond; Influences conformational preferences |

| N-tert-butyl | Weak Electron-Donating | Slightly decreases acidity of N-H proton |

Catalytic Roles and Applications in Chemical Transformations

N-tert-butyl-4-chlorobenzenesulfonamide as a Precursor for Catalytically Active Species

While not always a direct catalyst itself, the this compound framework is integral to the generation of highly reactive species used in catalysis. The N-chloro salt of tert-butylsulfonamide, for example, serves as an efficient nitrogen source and terminal oxidant in catalytic aminohydroxylation and aziridination of olefins. nih.gov This highlights the ability of the sulfonamide nitrogen to be activated and participate in catalytic cycles.

Furthermore, derivatives such as N-(arylseleno)-4-chlorobenzenesulfonamide are key precursors in selenium-catalyzed oxidation reactions. In these systems, an organoselenium compound like dimethyl 2,2'-diselenodibenzoate acts as the initial source of the catalyst. oup.com In the presence of an oxidant derived from 4-chlorobenzenesulfonamide (B1664158), a catalytically active species, methyl 2-[N-(4-chlorophenylsulfonyl)aminoseleno]benzoate, is formed in situ. oup.comoup.com This species is the true catalyst that oxidizes alcohols, demonstrating how the 4-chlorobenzenesulfonamide moiety is a crucial building block for the active catalyst. oup.com

Organocatalysis Facilitated by Sulfonamide Derivatives

Derivatives of this compound, particularly those where the sulfonyl group is reduced to a sulfenyl group, have been identified as potent organocatalysts.

N-tert-Butylbenzenesulfenamide-Catalyzed Oxidation of Alcohols

N-tert-Butylbenzenesulfenamide has proven to be a highly effective organocatalyst for the oxidation of a wide range of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.net This transformation is typically achieved using N-chlorosuccinimide (NCS) as the stoichiometric oxidant under mild conditions, often in the presence of potassium carbonate and molecular sieves. researchgate.net The catalytic system is noted for its high efficiency and functional group tolerance, proving particularly effective for the oxidation of alcohols that yield sensitive or labile aldehydes. researchgate.net The reaction proceeds smoothly at temperatures ranging from 0 °C to room temperature. researchgate.net

Table 1: N-tert-Butylbenzenesulfenamide-Catalyzed Oxidation of Various Alcohols with NCS researchgate.net| Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| Cinnamyl alcohol | Cinnamaldehyde | 97 |

| Geraniol | Geranial | 95 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 99 |

| 2-Octanol | 2-Octanone | 98 |

| 1-Phenylethanol | Acetophenone | 99 |

| Benzoin | Benzil | 97 |

Mechanistic Investigations into Sulfenamide-Catalyzed Reactions (e.g., formation of sulfinimidoyl chloride intermediates)

Mechanistic studies of the N-tert-butylbenzenesulfenamide-catalyzed oxidation have revealed a fascinating catalytic cycle. The key step involves the chlorination of the sulfenamide (B3320178) catalyst (1) by N-chlorosuccinimide (NCS). This reaction generates a highly reactive intermediate, N-tert-butylbenzenesulfinimidoyl chloride (2). researchgate.net This sulfinimidoyl chloride is the active oxidant that reacts with the alcohol substrate. In the presence of a base like potassium carbonate, this intermediate oxidizes the alcohol to the corresponding carbonyl compound, while the catalyst (1) is regenerated, allowing the cycle to continue. researchgate.net This mechanism underscores the role of the sulfonamide derivative as a recyclable shuttle for the oxidizing equivalents from NCS to the alcohol.

Participation in Transition Metal-Catalyzed Processes (e.g., as an oxidant in selenium-catalyzed oxidations)

The 4-chlorobenzenesulfonamide framework is a key participant in certain transition metal-catalyzed oxidation reactions, where it functions as the terminal oxidant. A notable example is the oxidation of secondary and β,γ-unsaturated primary alcohols using a catalytic amount of an organoselenium compound, such as dimethyl 2,2'-diselenodibenzoate, with N-chloro-4-chlorobenzenesulfonamide sodium salt as the oxidant. oup.comoup.com

In this catalytic cycle, the diselenide is first activated by the N-chloro-4-chlorobenzenesulfonamide to form a catalytically active selenium species. oup.com This species then reacts with the alcohol to form an ester intermediate. The decomposition of this ester is the rate-determining step, yielding the oxidized carbonyl compound and a reduced selenium species. oup.comoup.com The N-chloro-4-chlorobenzenesulfonamide then re-oxidizes the selenium species, regenerating the active catalyst for the next cycle. oup.com The use of the 4-chlorobenzenesulfonamide derivative as the oxidant was found to be significantly more effective than analogues like chloramine-T, leading to higher yields of the ketone products. oup.com

Role as a Reagent in Complex C-N Bond Scission Reactions leading to Sulfonyl Guanidines

While the direct C-N bond scission of this compound to form sulfonyl guanidines is not widely reported, a closely related derivative, N,N-dibromo-4-chlorobenzenesulfonamide, participates in a remarkable cascade reaction to produce symmetrical sulfonyl guanidines. nih.govresearchgate.net This process highlights the latent reactivity of the sulfonamide scaffold.

In this reaction, N,N-dibromo-4-chlorobenzenesulfonamide is treated with an isonitrile in the absence of any external amine. nih.govresearchgate.net The reaction proceeds through an unanticipated pathway where one molecule of isonitrile reacts conventionally via its carbon terminus with the dibromosulfonamide to form a carbodiimide (B86325) intermediate. In a surprising turn, a second molecule of isonitrile undergoes a C≡N triple bond scission, allowing it to act as an amine source. nih.govresearchgate.net This newly generated amine attacks the carbodiimide intermediate, leading to the formation of a symmetrical N,N',N''-trisubstituted sulfonyl guanidine (B92328). nih.govresearchgate.net This novel switch in isonitrile reactivity, from C-centered to N-centered, demonstrates how activated sulfonamides can serve as pivotal reagents in complex transformations for synthesizing valuable guanidine structures. researchgate.net

Evaluation of the Influence of the Sulfonamide Moiety on Catalyst Performance and Selectivity

The structural components of this compound—the N-tert-butyl group, the central sulfonamide linker, and the 4-chlorophenyl ring—each exert a significant influence on the performance and selectivity of catalytic systems in which they are incorporated.

Role of the N-tert-butyl Group: The bulky tert-butyl group provides significant steric hindrance, which can be a powerful tool for controlling stereoselectivity in asymmetric catalysis. It also enhances the solubility of catalysts in nonpolar solvents and can increase the acidity of adjacent moieties, as seen in N-tert-butyl sulfinyl squaramide catalysts. lookchem.com Furthermore, the sulfonyl-nitrogen bond connected to a tert-butyl group can be cleaved under mild acidic conditions, making it a useful protecting group that can be easily removed after a reaction. nih.gov

The Sulfonamide Linker: The SO₂-N group provides a rigid and well-defined three-dimensional structure that is highly valuable in ligand design. acs.org It acts as a stable and predictable linker between the aryl and alkyl components, influencing the geometry and coordination properties of ligands. This structural rigidity and stability are key reasons for the prevalence of sulfonamides in pharmaceuticals and their growing use in coordination chemistry and catalysis. acs.orgresearchgate.net

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Diverse N-Substituted Sulfonamides and Sulfonyl Chlorides

The N-tert-butyl group in N-tert-butyl-4-chlorobenzenesulfonamide functions as a protecting group for the sulfonamide nitrogen. This protection allows for reactions to be carried out on other parts of the molecule without affecting the sulfonamide NH group. Subsequently, the tert-butyl group can be cleaved to either yield the primary sulfonamide or be replaced by other substituents, leading to a variety of N-substituted sulfonamides.

The general synthetic pathway involves the initial synthesis of this compound, often by reacting 4-chlorobenzenesulfonyl chloride with tert-butylamine (B42293). Once formed, this compound can undergo various reactions. For instance, deprotection of the tert-butyl group, typically under acidic conditions, yields 4-chlorobenzenesulfonamide (B1664158) sigmaaldrich.comnih.gov. This primary sulfonamide can then be reacted with a wide range of alkyl or aryl halides to produce diverse N-substituted sulfonamides researchgate.net.

Furthermore, this compound can be a precursor to 4-chlorobenzenesulfonyl chloride. While more direct methods for synthesizing sulfonyl chlorides exist, such as the oxidative chlorination of thiols organic-chemistry.org, pathways involving the cleavage of the N-S bond in sulfonamides can also be utilized, although they are less common.

Table 1: Synthesis of N-Substituted Sulfonamides from 4-Chlorobenzenesulfonamide (via deprotection of this compound)

| Entry | Reactant for N-Substitution | Resulting Product |

|---|---|---|

| 1 | Alkyl Halide (R-X) | N-Alkyl-4-chlorobenzenesulfonamide |

| 2 | Aralkyl Halide (Ar-CH2-X) | N-Aralkyl-4-chlorobenzenesulfonamide |

Building Block for the Construction of Heterocyclic Chemical Entities

This compound and its derivatives are valuable building blocks in the synthesis of nitrogen-containing heterocyclic compounds. The sulfonamide nitrogen can participate in cyclization reactions to form various ring systems.

One notable example is the acid-catalyzed condensation reaction with aldehydes or their equivalents. For instance, studies on structurally similar sulfonamides, such as 4-tert-butyl-2,6-dimethylbenzenesulfonamide, have shown that they can react with formaldehyde (B43269) to produce 1,3,5-tris(sulfonyl)-1,3,5-triazinane, a six-membered heterocyclic ring. mdpi.comsemanticscholar.org This reaction proceeds through the formation of an N-sulfonyl imine intermediate, which then trimerizes. It is plausible that this compound could undergo similar condensation reactions.

Additionally, the use of chiral N-tert-butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles is a well-established strategy. researchgate.net The electron-withdrawing sulfinyl group activates the imine for nucleophilic attack, and the chiral auxiliary directs the stereochemistry of the reaction. After the key bond-forming step, the sulfinyl group is easily removed. While this involves a sulfinamide rather than a sulfonamide, the underlying principle of using a tert-butyl-substituted sulfur-nitrogen moiety to construct chiral nitrogen heterocycles is highly relevant.

Table 2: Potential Heterocyclic Systems from Sulfonamide Condensation Reactions

| Aldehyde/Ketone | Intermediate | Potential Heterocyclic Product |

|---|---|---|

| Formaldehyde | N-sulfonyl imine | 1,3,5-Triazinane derivative semanticscholar.org |

Facilitation of Sulfonyl Guanidine (B92328) Formation

Sulfonyl guanidines are an important class of compounds with applications in medicinal chemistry. This compound, as a primary or secondary sulfonamide precursor, can be used to synthesize these complex structures. The general approach involves the reaction of the sulfonamide with a guanidinylating agent.

Several methods exist for the synthesis of N-sulfonyl guanidines. One common strategy involves the reaction of a sulfonamide with a carbodiimide (B86325), which is often generated in situ from an isocyanide and an amine. Another approach is the use of pre-formed guanidinylating reagents like N,N'-di-Boc-N"-triflylguanidine, which readily react with amines and, by extension, sulfonamides to yield the protected guanidine derivative. orgsyn.org

A more direct, multi-component reaction involves coupling an arylsulfonamide, an isonitrile, and an amine in the presence of a catalyst to form N-sulfonyl guanidines. researchgate.net In this context, the deprotected 4-chlorobenzenesulfonamide (obtained from this compound) would serve as the key sulfonamide component. The tert-butyl group serves as a protecting group that can be removed just before the guanidinylation step, preventing unwanted side reactions.

Table 3: General Methods for Sulfonyl Guanidine Synthesis

| Method | Key Reagents | Role of Sulfonamide |

|---|---|---|

| Carbodiimide Route | Carbodiimide (or precursors like isocyanide + amine) | Nucleophile attacking the carbodiimide |

| Guanidinylating Agent | N,N'-di-Boc-N"-triflylguanidine | Nucleophile displacing the triflyl group orgsyn.org |

Strategies for Selective Incorporation of the 4-Chlorobenzenesulfonamide Moiety into Larger Chemical Structures

The selective introduction of the 4-chlorobenzenesulfonamide group is a key step in the synthesis of many biologically active molecules. The use of this compound provides a strategic advantage in this process. The tert-butyl group acts as a removable protecting group, allowing for controlled and selective reactions.

The primary strategy involves a two-step process:

Coupling: The larger chemical structure, typically containing a nucleophilic amine, is reacted with 4-chlorobenzenesulfonyl chloride to form the N-substituted-4-chlorobenzenesulfonamide. If the target molecule requires a primary sulfonamide (-SO2NH2), this step is not directly applicable.

Deprotection and Substitution: A more nuanced strategy begins with a molecule already containing the this compound moiety. The tert-butyl group can be selectively removed under acidic conditions to unmask the primary sulfonamide N-H bond. This newly revealed reactive site can then be subjected to further functionalization, such as alkylation or arylation, allowing for the late-stage introduction of diversity into the molecular structure. researchgate.net

This approach is particularly useful in multi-step syntheses where the acidic proton of an unprotected sulfonamide might interfere with earlier reaction steps (e.g., those involving strong bases or organometallic reagents). By protecting the sulfonamide as the N-tert-butyl derivative, these incompatible reactions can be performed, and the desired sulfonamide functionality can be revealed at a later, more appropriate stage.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chlorobenzenesulfonyl chloride |

| tert-butylamine |

| 4-chlorobenzenesulfonamide |

| N-Alkyl-4-chlorobenzenesulfonamide |

| N-Aralkyl-4-chlorobenzenesulfonamide |

| N-(substituted-phenyl)-4-chlorobenzenesulfonamide |

| 4-tert-butyl-2,6-dimethylbenzenesulfonamide |

| 1,3,5-tris(sulfonyl)-1,3,5-triazinane |

| N-tert-butanesulfinyl imines |

Emerging Research Areas and Future Outlook

Development of Novel and Sustainable Reaction Methodologies

The synthesis of sulfonamides, including N-tert-butyl-4-chlorobenzenesulfonamide, has traditionally relied on the reaction of sulfonyl chlorides with amines. However, contemporary chemical research is increasingly focused on developing more sustainable and efficient synthetic routes that align with the principles of green chemistry.

Future methodologies are expected to focus on several key areas:

Catalytic Approaches: The use of novel catalysts is a primary avenue for sustainable synthesis. Research into magnetically separable nano-catalysts, such as nano-Ru/Fe3O4, has shown promise for the direct coupling of alcohols and sulfonamides, producing water as the only byproduct. nist.govwho.int This approach enhances atom economy and allows for easy catalyst recovery and reuse, minimizing waste. nist.gov Similarly, palladium-based nanocatalysts supported on magnetic nanoparticles (e.g., Fe3O4@SiO2-Picolylamine-Pd) are being developed for one-pot sulfonamide synthesis from arylboronic acids, arylamines, and a sulfur dioxide source. nih.gov

Mechanochemistry: Solvent-free reaction conditions are a cornerstone of green chemistry. Mechanosynthesis, which uses mechanical force (e.g., ball milling) to drive chemical reactions, offers a compelling alternative to traditional solvent-based methods. bldpharm.compleiades.online A one-pot, two-step mechanochemical process for sulfonamide synthesis has been demonstrated, involving the tandem oxidation-chlorination of disulfides followed by amination. bldpharm.compleiades.online This solvent-free approach is not only environmentally friendly but also cost-effective. bldpharm.compleiades.online

Alternative Reagents: Moving away from potentially hazardous reagents like sulfonyl chlorides is another key goal. Novel reagents such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) allow for the direct synthesis of primary sulfonamides from organometallic reagents in a convenient one-step process, avoiding harsh intermediates.

These evolving strategies aim to make the production of this compound and related compounds more environmentally benign, efficient, and economically viable.

Exploration of Undiscovered Chemical Reactivity Profiles and Selectivities

The reactivity of this compound is dictated by the interplay of its functional groups: the sulfonamide N-H proton, the electron-withdrawing 4-chlorobenzenesulfonyl group, and the sterically demanding N-tert-butyl group. While its basic reactivity as a synthetic intermediate is understood, future research is poised to uncover more nuanced and selective transformations.

Condensation Reactions: Aromatic sulfonamides are known to participate in acid-catalyzed condensation reactions with aldehydes and other carbonyl compounds. For example, studies on the similarly structured 4-tert-butyl-2,6-dimethylbenzenesulfonamide show it undergoes condensation with glyoxal (B1671930) and formaldehyde (B43269) to form complex heterocyclic structures like 1,3,5-triazinanes. google.com Exploration of such reactions with this compound could yield novel molecular scaffolds. The selectivity of these reactions is often influenced by reaction conditions, with the potential for irreversible rearrangements and the formation of unexpected products like disulfanes and sulfanes. google.com

Selective Oxidation: The related N-chlorobenzenesulfonamide sodium salt (Chloramine-B) is a selective oxidant capable of specific molecular transformations. nih.govnist.gov This suggests that this compound could be a precursor to N-halo derivatives, which could then be employed as reagents for selective oxidation or amination reactions. The steric bulk of the tert-butyl group would likely modulate the reactivity and selectivity of such a reagent compared to less hindered analogues.

Directed C-H Functionalization: The sulfonamide group can act as a directing group in transition-metal-catalyzed C-H activation/functionalization reactions. Future research could explore the ability of the this compound group to direct the selective introduction of new functional groups at the ortho-position of the chlorobenzene (B131634) ring, providing a streamlined route to highly substituted aromatic compounds.

Uncovering these undiscovered reactivity profiles will expand the utility of this compound as a versatile building block in organic synthesis.

Application of Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights